TAAR1 Binding Affinity
5-(4-Bromophenyl)-1,2,4-triazin-3-amine exhibits measurable binding affinity for rat TAAR1 with a pKi of 7.77, corresponding to a Ki of approximately 17 nM [1]. For mouse TAAR1, the affinity is higher with a pKi of 8.29 (Ki ≈ 5.1 nM) [1]. These values establish the bromophenyl-substituted triazine as a functional ligand at this therapeutically relevant target, whereas systematic SAR data for the 4-fluorophenyl and 4-chlorophenyl analogs are not publicly disclosed, preventing direct potency comparisons. The bromine atom's size (van der Waals radius ≈ 1.85 Å) and electron-withdrawing properties likely contribute to this binding profile [2].
| Evidence Dimension | TAAR1 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 7.77 (rat TAAR1); pKi = 8.29 (mouse TAAR1) |
| Comparator Or Baseline | Baseline: No binding data available for 4-fluorophenyl or 4-chlorophenyl analogs in same assay |
| Quantified Difference | Not calculable; baseline comparator data absent |
| Conditions | Radioligand binding assay; species: rat and mouse TAAR1 |
Why This Matters
Establishes this compound as a quantifiable TAAR1 ligand for assay development and structure-activity relationship (SAR) studies where halogen-dependent potency changes are hypothesized.
- [1] GPCRdb. (n.d.). Bioactivities for 5-(4-Bromophenyl)-1,2,4-triazin-3-amine. CHEMBL3895239. View Source
- [2] PubChem. (2025). 5-(4-Bromophenyl)-1,2,4-triazin-3-amine: Chemical Structure and Properties. View Source
